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Compound of Interest

Compound Name: 4-(Methylamino)phenol

Cat. No.: B085996

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-
(Methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)phenol, also known as N-methyl-p-aminophenol or by its trade name Metol, is
an organic compound with significant utility in various scientific and industrial applications.
While historically recognized for its role as a developing agent in black and white photography,
its properties as a reducing agent and its structural relation to biologically active molecules
have garnered interest in the fields of chemical synthesis and drug development.[1] This
technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and analytical characterization of 4-(methylamino)phenol. Due to the instability of
the free base in the presence of air and light, it is often supplied and used as its more stable
sulfate salt, [HOCeHaNH2(CH3)]2HSOa.[2] This guide will address both the free base and its
common salt form.

Chemical Structure and Identification

The molecular structure of 4-(methylamino)phenol consists of a phenol ring substituted with a
methylamino group at the para position.
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4-(Methylamino)phenol

Identifier 4-(Methylamino)phenol

Sulfate (Metol)

) bis(4-(methylamino)phenol)

IUPAC Name 4-(methylamino)phenol[3]

sulfate[1]
CAS Number 150-75-4[4] 55-55-0[1]
Molecular Formula C7H9sNOJ[4] C14H20N206S[5]

OS(=0)
SMILES CNC1=CC=C(C=C1)0[3] (=0)0.CNC1=CC=C(O)C=C1.

CNC1=CC=C(0)C=C1[1]

INChI=1S/2C7HINO.H204S/c
INChI=1S/C7THINO/c1-8-6-2-4-  21-8-6-2-4-7(9)5-3-6;1-
7(9)5-3-6/h2-5,8-9H,1H3[3] 5(2,3)4/h22-5,8-9H,1H3;

(H2,1,2,3,4)[1]

InChl

Physicochemical Properties

The physical and chemical properties of 4-(methylamino)phenol and its sulfate salt are crucial
for its handling, storage, and application.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32053080/
https://en.wikipedia.org/wiki/Metol
https://dev.spectrabase.com/spectrum/FdFN9PVBufN
https://en.wikipedia.org/wiki/Metol
https://dev.spectrabase.com/spectrum/FdFN9PVBufN
https://pmc.ncbi.nlm.nih.gov/articles/PMC9736058/
https://pubmed.ncbi.nlm.nih.gov/32053080/
https://en.wikipedia.org/wiki/Metol
https://pubmed.ncbi.nlm.nih.gov/32053080/
https://en.wikipedia.org/wiki/Metol
https://www.benchchem.com/product/b085996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

4-(Methylamino)phenol

Propert 4-(Methylamino)phenol
S ( 4 p Sulfate (Metol)
Molar Mass 123.15 g/mol [4] 344.38 g/mol [2]
Colorless needles or crystalline  White to slightly pink crystalline
Appearance _
solid[3] powder[1]
Melting Point 87 °C[3] ~260 °C (decomposes)[1][2]
Boiling Point 209-211 °C at 1.6 kPa[3] Decomposes
B Soluble in alcohol and ether.[3]  Soluble in water and alcohol;
Solubility . . .
Moderately soluble in water. insoluble in ether.[1]
~10.3 (estimated for the
pKa phenolic proton, based on 4- Not applicable

aminophenol)[6]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of 4-

(methylamino)phenol.

'H NMR Spectroscopy

The proton NMR spectrum of 4-(methylamino)phenol will show characteristic signals for the

aromatic protons, the N-methyl protons, the N-H proton, and the O-H proton. The chemical

shifts are influenced by the solvent and concentration.
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Chemical Shift (6) ppm

Protons . Multiplicity
(approximate)

Aromatic (ortho to -OH) 6.6-6.8 Doublet

Aromatic (ortho to -NHCH3) 6.5-6.7 Doublet

-OH 8.5-9.5 (variable) Singlet (broad)

-NH 3.5-4.5 (variable) Singlet (broad)

-CHs 2.7-2.8 Singlet

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Atom

Chemical Shift (8) ppm (approximate)

C-OH (C1) 148-152
C-NHCHs (C4) 140-144
Aromatic CH (ortho to -OH) 115-117
Aromatic CH (ortho to -NHCHs) 114-116
-CHs 30-32

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in 4-

(methylamino)phenol.
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. Wavenumber (cm~—?) )
Functional Group ( imate) Intensity
approximate

O-H stretch (phenol) 3200-3600 Strong, broad
N-H stretch 3300-3500 Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2960 Medium

C=C stretch (aromatic) 1500-1600 Medium

C-N stretch 1250-1350 Medium

C-O stretch (phenol) 1150-1250 Strong

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-(methylamino)phenol will exhibit a molecular ion
peak and characteristic fragmentation patterns.

m/z lon Notes

123 [C7HaNO]* Molecular ion (M+)

108 [M - CHs]* Loss of a methyl group

94 [M - Cz2HsN]* Loss of the methylamino group
77 [CeHs]* Phenyl cation

Experimental Protocols
Synthesis of 4-(Methylamino)phenol from Hydroquinone
and Methylamine

This method involves the direct reaction of hydroquinone with methylamine under elevated
temperature and pressure.[7]

Materials:
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Hydroquinone

Aqueous methylamine (e.g., 10 N)
Sulfuric acid

Suitable pressure vessel or autoclave

Standard laboratory glassware for filtration and crystallization

Procedure:

In a suitable pressure vessel, combine hydroquinone (1.0 equivalent) and an excess of
aqueous methylamine (e.g., 2.0 equivalents of 10 N solution).

Seal the vessel and heat the mixture to a temperature between 150-200 °C for a period of 2
to 5 hours.[7] For example, heating at 200 °C for 4 hours has been reported.[7]

After the reaction is complete, cool the vessel to room temperature.

The resulting mixture is processed to isolate the N-methyl-p-aminophenol. This may involve
neutralization and extraction with a suitable organic solvent.

Purification of the free base can be achieved by crystallization from an appropriate solvent.

To prepare the more stable sulfate salt (Metol), the purified free base is dissolved in a
suitable solvent and treated with a stoichiometric amount of sulfuric acid.

The precipitated 4-(methylamino)phenol sulfate is then collected by filtration, washed, and
dried.
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Caption: Synthesis workflow for 4-(methylamino)phenol and its sulfate salt.
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High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

A reversed-phase HPLC method can be employed for the determination of the purity of 4-

(methylamino)phenol and for quantifying it in various matrices.

Instrumentation and Conditions:

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA)
detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.8) and an
organic modifier like acetonitrile or methanol. The exact ratio should be optimized for
adequate separation.

Flow Rate: Typically 1.0 mL/min.
Column Temperature: Ambient or controlled (e.g., 30 °C).

Detection Wavelength: 274 nm.

Procedure:

Standard Preparation: Prepare a stock solution of 4-(methylamino)phenol of known
concentration in the mobile phase or a suitable solvent. Prepare a series of calibration
standards by diluting the stock solution.

Sample Preparation: Dissolve the sample containing 4-(methylamino)phenol in the mobile
phase to a concentration within the calibration range. Filter the sample through a 0.45 pm
syringe filter before injection.

Analysis: Inject a fixed volume (e.g., 20 pL) of the standards and samples into the HPLC
system.
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o Quantification: Construct a calibration curve by plotting the peak area of the standards
against their concentration. Determine the concentration of 4-(methylamino)phenol in the
sample by interpolating its peak area on the calibration curve.

Sample & Standard Preparation

Prepare Calibration Prepare Sample
Standards Solution

HPLC Analysis

Inject into HPLC System

'

Separation on
C18 Column

'

UV Detection
(274 nm)

Data Proc'ésm
Generate Calibration
Curve

Quantlfy Analyte
in Sample

Click to download full resolution via product page

Caption: General workflow for the HPLC analysis of 4-(methylamino)phenol.
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Applications in Drug Development and Biological
Activity

4-(Methylamino)phenol serves as a useful synthetic intermediate in the preparation of various
pharmaceutical compounds.[4] It is used to synthesize arylidene amino azolones with potential
anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-
inducing activities.[4]

Research has shown that 4-(methylamino)phenol itself possesses biological activity. It
exhibits antioxidant properties and can inhibit cell growth and induce apoptosis in cancer cell
lines.[1] This pro-apoptotic effect is a key area of interest in cancer research and drug
development. The mechanism may involve the generation of reactive oxygen species (ROS)
and subsequent activation of caspase cascades, leading to programmed cell death.
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Caption: Simplified pathway of 4-(methylamino)phenol-induced apoptosis.

Conclusion

4-(Methylamino)phenol is a versatile chemical with well-defined structural and
physicochemical properties. Its synthesis is achievable through established methods, and its
purity can be reliably assessed using standard analytical techniques like HPLC. Beyond its
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traditional applications, its role as a synthetic intermediate and its inherent biological activities,
particularly its pro-apoptotic effects, make it a compound of continuing interest for researchers
in chemistry and drug development. This guide provides the core technical information
necessary for the informed use and further investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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